2,2',6-Trichlorobiphenyl
Overview
Description
2,2’,6-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Preparation Methods
The synthesis of 2,2’,6-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods often involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2,2’,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Scientific Research Applications
2,2’,6-Trichlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: It serves as a model compound for studying the behavior of PCBs in the environment and their chemical transformations.
Mechanism of Action
The mechanism of action of 2,2’,6-Trichlorobiphenyl involves its interaction with various molecular targets. One of the primary pathways is the binding to the aryl hydrocarbon receptor, which disrupts cellular functions by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, it affects calcium ion channels in cardiac myocytes, influencing contraction and calcium transients .
Comparison with Similar Compounds
2,2’,6-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:
2,3,6-Trichlorobiphenyl: Another trichlorinated biphenyl with different chlorine atom positions, leading to variations in its chemical behavior and biological effects.
2,4,6-Trichlorobiphenyl: Known for its distinct reactivity and environmental persistence.
2,2’,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its reactivity and interactions with biological systems.
Properties
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-73-4 | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the non-planar structure of PCB 19 influence its sorption to clay minerals compared to the co-planar PCB 36?
A1: Research indicates that the non-planar structure of PCB 19 significantly affects its sorption affinity to clay minerals compared to the co-planar PCB 36. [] Batch sorption experiments demonstrated a considerably greater sorption coefficient (Kw) for the co-planar PCB 36 on various homoionic montmorillonites. Molecular dynamics (MD) simulations revealed that the hydrophobic nature of the interlayer regions within the clay minerals played a crucial role. This hydrophobicity is determined by the hydration status of exchangeable cations and the corresponding d-spacing. The enhanced sorption observed for co-planar PCBs, like PCB 36, can be attributed to shape selectivity and stronger hydrophobic interactions within these interlayer regions, which the non-planar PCB 19 cannot achieve as effectively. []
Q2: What are the effects of PCB 19 on cardiac myocytes?
A2: Studies have shown that PCB 19 negatively impacts cardiac myocytes. [] Specifically, PCB 19 decreases contractile force in these cells in a concentration-dependent manner. This negative inotropic effect is linked to a reduction in the Ca2+ transient, primarily caused by the inhibition of L-type Ca2+ channels. The research demonstrates that PCB 19 exposure can disrupt critical cardiac functions by interfering with calcium signaling pathways. []
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